Reactivity Hierarchy: Selective Suzuki-Miyaura Coupling via C-Br vs. C-Cl Bonds
In Suzuki-Miyaura coupling reactions, the carbon-bromine (C-Br) bond of 1-bromo-3-chloro-5-fluorobenzene is significantly more reactive towards oxidative addition with palladium(0) catalysts compared to its carbon-chlorine (C-Cl) bond . This allows for the highly selective and exclusive coupling of an aryl or vinyl boronic acid at the bromine-substituted position .
| Evidence Dimension | Bond Reactivity in Pd-Catalyzed Cross-Coupling |
|---|---|
| Target Compound Data | C-Br bond is highly reactive and selectively couples in the presence of a C-Cl bond on the same ring. |
| Comparator Or Baseline | The C-Cl bond on the same molecule, which remains largely inert under standard Suzuki-Miyaura conditions for aryl bromides. |
| Quantified Difference | Qualitative difference in bond dissociation energy and oxidative addition rate; C-Br bond is preferentially activated. |
| Conditions | Standard Suzuki-Miyaura cross-coupling conditions with a palladium catalyst (e.g., Pd(PPh3)4). |
Why This Matters
This selectivity is a critical design feature for synthetic chemists, enabling sequential coupling steps to build molecular complexity with high precision, which is not possible with a simpler di-halogenated analog.
